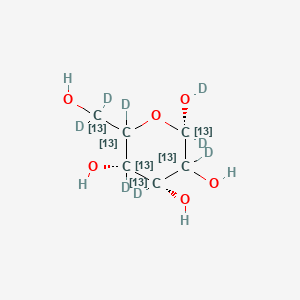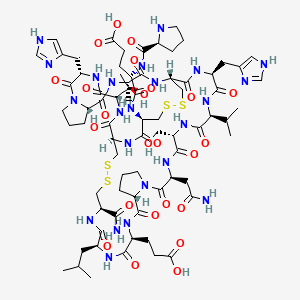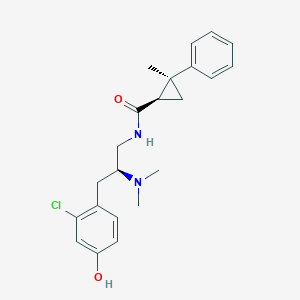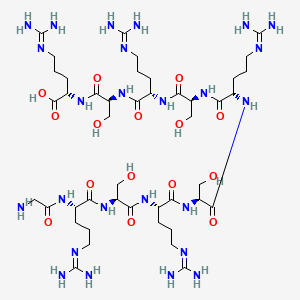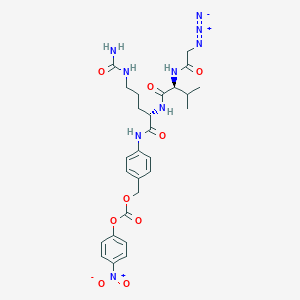
N3-VC-Pab-pnp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-VC-Pab-pnp is a compound used primarily as an intermediate in the synthesis of bicyclic peptide ligand STING conjugates. It is a reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This compound is also involved in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
準備方法
Synthetic Routes and Reaction Conditions: N3-VC-Pab-pnp is synthesized through a series of chemical reactions involving the introduction of an azide group. The copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) is a key step in its synthesis. This reaction typically requires copper(I) catalysts and can be performed under mild conditions, making it a versatile and efficient method for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under nitrogen at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions: N3-VC-Pab-pnp undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group of this compound with an alkyne group in the presence of a copper(I) catalyst.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a triazole ring without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAC: Copper(I) catalysts, alkyne-containing molecules, mild reaction conditions.
SPAAC: DBCO or BCN-containing molecules, ambient conditions.
Major Products: The major products of these reactions are triazole-containing compounds, which are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
N3-VC-Pab-pnp has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates and probes for studying biological processes.
Industry: Applied in the production of advanced materials and nanotechnology.
作用機序
N3-VC-Pab-pnp exerts its effects through its azide group, which participates in cycloaddition reactions to form triazole rings. These reactions are highly specific and efficient, making this compound a valuable tool in chemical synthesis. The molecular targets and pathways involved in these reactions include the alkyne groups in CuAAC and the DBCO or BCN groups in SPAAC .
類似化合物との比較
N3-VC-Pab-pnp: Contains an azide group, used in CuAAC and SPAAC reactions.
Uniqueness: this compound is unique due to its versatility in click chemistry and its ability to participate in both copper-catalyzed and strain-promoted cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioconjugates .
特性
分子式 |
C27H33N9O9 |
|---|---|
分子量 |
627.6 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-[(2-azidoacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C27H33N9O9/c1-16(2)23(34-22(37)14-31-35-29)25(39)33-21(4-3-13-30-26(28)40)24(38)32-18-7-5-17(6-8-18)15-44-27(41)45-20-11-9-19(10-12-20)36(42)43/h5-12,16,21,23H,3-4,13-15H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t21-,23-/m0/s1 |
InChIキー |
KNEXKZRDWGNMRR-GMAHTHKFSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
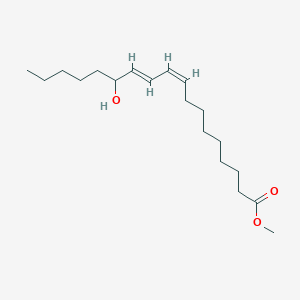

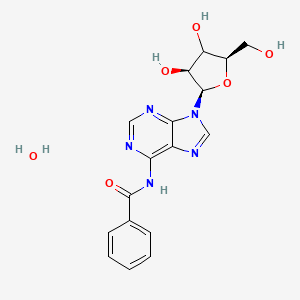
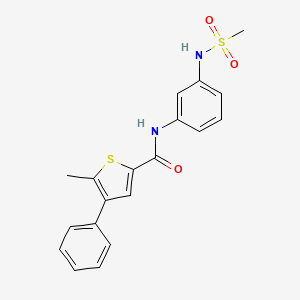
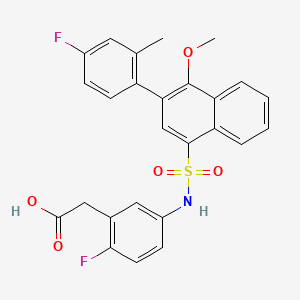
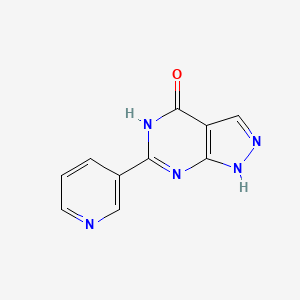
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
